

# A Technical Guide to BAY-1797: Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BAY-1797	
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This in-depth technical guide provides a comprehensive overview of the chemical properties and synthetic route of **BAY-1797**, a potent and selective antagonist of the P2X4 receptor. All quantitative data is presented in structured tables for clarity, and detailed methodologies for key experimental aspects are described. Visual diagrams illustrating the relevant signaling pathway and a representative synthetic workflow are also provided.

## **Chemical Properties of BAY-1797**

**BAY-1797**, with the chemical name N-[3-(Aminosulfonyl)-4-(3-chlorophenoxy)phenyl]benzeneacetamide, is a small molecule inhibitor that has been instrumental in studying the role of the P2X4 receptor in various physiological and pathological processes.[1][2] Its key chemical and physical properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C20H17CIN2O4S	[1][3]
Molecular Weight	416.88 g/mol	[1][3]
CAS Number	2055602-83-8	[1]
Purity	≥98%	[1][2]
Solubility	Soluble to 100 mM in DMSO and ethanol	[1]
Storage	Store at -20°C	[1]
Appearance	Solid powder	N/A

#### **Biological Activity**

BAY-1797 is a selective antagonist of the purinergic P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][4][5] It exhibits potent inhibitory activity against human, mouse, and rat P2X4 receptors with IC50 values of 108 nM, 112 nM, and 233 nM, respectively.[1][2][4][5] The compound displays selectivity for P2X4 over other P2X receptor subtypes, such as P2X1, P2X3, and P2X7.[1] Due to its ability to modulate P2X4 activity, BAY-1797 has demonstrated anti-inflammatory and analgesic effects in preclinical models.[1][4]

## Synthesis of BAY-1797

The synthesis of **BAY-1797** has been reported in the scientific literature, with the key publication being Werner et al. (2019) in the Journal of Medicinal Chemistry. While the detailed, step-by-step experimental protocol is provided in the supplementary information of this publication, a general workflow can be outlined. The synthesis of N-phenylacetamide derivatives often involves the coupling of a substituted aniline with a phenylacetic acid derivative.

#### **Experimental Protocol for the Synthesis of BAY-1797**

The detailed experimental procedure for the synthesis of N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (**BAY-1797**) can be found in the supporting information of

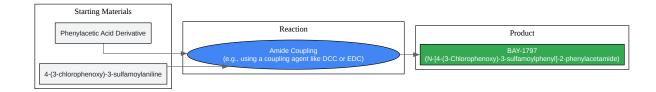


the following publication:

Werner, S., Mesch, S., Hillig, R. C., Ter Laak, A., Klint, J., Neagoe, I., ... & Steinmeyer, A. (2019). Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile. Journal of Medicinal Chemistry, 62(24), 11194–11217.

A generalized synthetic scheme would likely involve the preparation of the key intermediates, 4-(3-chlorophenoxy)-3-sulfamoylaniline and phenylacetic acid or its activated form, followed by an amide coupling reaction.

#### **Synthesis Workflow Diagram**



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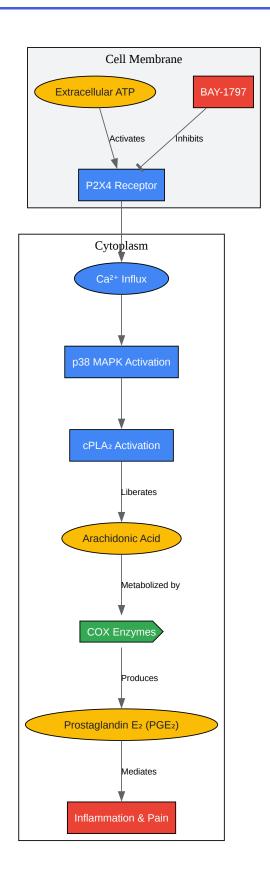
Caption: A generalized workflow for the synthesis of BAY-1797.

#### **P2X4 Receptor Signaling Pathway**

**BAY-1797** exerts its biological effects by blocking the P2X4 receptor signaling pathway. The activation of the P2X4 receptor by extracellular ATP, often released during cellular stress or injury, initiates a cascade of intracellular events, particularly in immune cells like macrophages. This pathway is implicated in inflammatory responses and pain signaling.

#### **P2X4 Signaling Pathway Diagram**





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Caption: The P2X4 receptor signaling cascade leading to inflammation and pain.



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- To cite this document: BenchChem. [A Technical Guide to BAY-1797: Chemical Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10790249#bay-1797-chemical-properties-and-synthesis]

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